N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Overview
Description
N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenyl group, a p-tolyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Acetylphenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(3-Acetylphenyl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- N-(3-Acetylphenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Uniqueness
N-(3-Acetylphenyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17N3O3S |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N3O3S/c1-12-6-8-14(9-7-12)18-21-22-19(25-18)26-11-17(24)20-16-5-3-4-15(10-16)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |
InChI Key |
QQALTEBLQFHMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
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